1,2-Bis(diphenylphosphinyl)propane

Description

Chemical Identity and Nomenclature

The chemical identity of 1,2-bis(diphenylphosphino)propane is defined by its molecular structure, stereochemistry, and systematic nomenclature. The compound’s IUPAC name is [(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane, reflecting its propane backbone substituted with diphenylphosphine groups at the 1- and 2-positions. Its CAS registry number, 67884-32-6, uniquely identifies it in chemical databases.

Table 1: Key Chemical Identifiers of 1,2-Bis(diphenylphosphino)propane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₂₆P₂ | |

| Molecular Weight | 412.45 g/mol | |

| Melting Point | 68–73°C | |

| Optical Activity ([α]²⁰/D) | +184° (c = 1.0 in acetone) | |

| SMILES Notation | CC@HP(C₃=CC=CC=C₃)C₄=CC=CC=C₄ |

Synonyms for this compound include R-Prophos, (R)-(+)-bis(1,2-diphenylphosphino)propane, and (R)-propane-1,2-diylbis(diphenylphosphine). Its chirality arises from the R-configuration at the central carbon atom, which dictates its enantioselective behavior in catalytic systems.

Historical Development in Organophosphorus Chemistry

The synthesis of 1,2-bis(diphenylphosphino)propane emerged during the mid-20th century, coinciding with advancements in asymmetric catalysis. Early work by Knowles and Noyori highlighted the importance of chiral phosphine ligands in hydrogenation reactions, spurring interest in structurally tunable bisphosphines. R-Prophos was first synthesized via nucleophilic substitution of (S)-(-)-1,2-propanediol di-p-tosylate with triphenylphosphine, a method that remains foundational for preparing enantiopure phosphine ligands.

The compound gained prominence in the 1980s as a ligand for rhodium- and palladium-catalyzed asymmetric hydrogenations and cross-coupling reactions. Its ability to induce high enantiomeric excess (ee) in products such as chiral alcohols and amines solidified its utility in pharmaceutical synthesis. For example, R-Prophos-palladium complexes have been employed in asymmetric allylic alkylations, enabling the production of non-racemic tertiary carbon centers.

Position Within Bisphosphine Ligand Family

Bisphosphine ligands are classified by their backbone length, bite angle, and electronic properties. 1,2-Bis(diphenylphosphino)propane belongs to the propane-1,2-diylbis(phosphine) subclass, distinguished by its three-carbon spacer and chiral center.

Table 2: Comparison of 1,2-Bis(diphenylphosphino)propane with Related Ligands

| Ligand | Backbone Length | Bite Angle (°) | Key Applications |

|---|---|---|---|

| 1,2-Bis(diphenylphosphino)propane (R-Prophos) | 3 carbons | 72–75 | Asymmetric hydrogenation, allylic alkylation |

| 1,3-Bis(diphenylphosphino)propane (dppp) | 3 carbons | 85–90 | Kumada coupling, ethylene polymerization |

| 1,1'-bis(diphenylphosphino)ferrocene (dppf) | Rigid ferrocene | 95–100 | Suzuki-Miyaura coupling, C–H activation |

Unlike its 1,3-substituted analog dppp, which exhibits a larger bite angle suitable for stabilizing square-planar metal complexes, R-Prophos’s shorter backbone and chiral configuration favor tetrahedral or trigonal-bipyramidal geometries in metal centers, enhancing stereochemical control. Its electron-donating diphenylphosphine groups further modulate metal reactivity, enabling selective substrate activation.

The ligand’s enantiopurity is critical for asymmetric induction. For instance, in rhodium-catalyzed hydrogenations of α-dehydroamino acids, R-Prophos achieves ee values exceeding 90%, outperforming achiral bisphosphines like dppp. This stereochemical precision underpins its enduring relevance in synthetic organic chemistry.

Properties

Molecular Formula |

C27H26O2P2 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

[2-diphenylphosphorylpropyl(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C27H26O2P2/c1-23(31(29,26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-30(28,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3 |

InChI Key |

ABMLZCZYDUJKPL-UHFFFAOYSA-N |

Canonical SMILES |

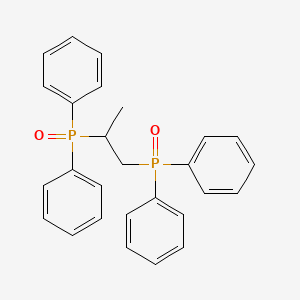

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation via Di-p-tosylate Intermediate and Triphenylphosphine

One classical approach to synthesize 1,2-bis(diphenylphosphinyl)propane involves the reaction of (S)-(-)-1,2-propanediol di-p-tosylate with triphenylphosphine. This method is a multistep process:

- The di-p-tosylate derivative of 1,2-propanediol serves as the electrophilic substrate.

- Triphenylphosphine acts as the nucleophile, displacing the tosylate groups to form the diphenylphosphino-substituted propane.

- Subsequent oxidation of the diphenylphosphine groups yields the diphenylphosphinyl functionalities.

This method was reported by Fryzuk and Bosnich (1978) and involves careful control of reaction conditions to optimize yield and stereochemistry. The molecular formula of the product is C27H26P2 with a molecular weight of 412.44 g/mol.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | (S)-(-)-1,2-propanediol di-p-tosylate | Electrophilic substrate |

| 2 | Triphenylphosphine | Nucleophilic substitution |

| 3 | Oxidation (e.g., with H2O2 or other oxidants) | Converts phosphine to phosphinyl |

This route is well-established but involves multiple steps and requires purification at each stage.

Lithium-Mediated Synthesis Using Triphenylphosphine and Alkyl Halides

A more recent and industrially scalable method involves the reaction of metallic lithium with triphenylphosphine to generate diphenylphosphino lithium intermediates, followed by reaction with alkyl halides such as tert-butyl chloride or other alkyl chlorides/bromides.

- Metallic lithium reacts with triphenylphosphine under inert atmosphere to form diphenylphosphino lithium and phenyl lithium.

- The phenyl lithium is decomposed by adding alkyl halides at low temperature.

- The diphenylphosphino lithium intermediate then reacts with a suitable alkyl dihalide or di-substituted alkane to form the bis(diphenylphosphino)alkane.

- The product is isolated by filtration, washing, and recrystallization.

This method avoids the use of expensive tosylate intermediates but requires strict low-temperature control and inert atmosphere to prevent side reactions. The yield is generally higher than the tosylate method, and the process is more amenable to scale-up.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Metallic lithium + triphenylphosphine | Formation of diphenylphosphino lithium |

| 2 | Low temperature addition of alkyl halide | Decomposition of phenyl lithium |

| 3 | Addition of alkyl dihalide or di-substituted alkane | Formation of bis(diphenylphosphino)alkane |

| 4 | Filtration, washing, recrystallization | Product isolation |

The reaction is typically conducted under nitrogen atmosphere with solvents such as tetrahydrofuran (THF).

Direct Double Addition of Phosphine Oxides to Alkynes Followed by Reduction

A more modern synthetic strategy involves the double addition of diphenylphosphine oxide to alkynes (e.g., acetylene derivatives) in the presence of catalysts or bases, followed by reduction to the corresponding bis(diphenylphosphino)alkane.

- Diphenylphosphine oxide reacts with alkynes under heating (e.g., 130 °C) in solvents like dimethyl sulfoxide (DMSO) with additives such as potassium fluoride and calcium carbide.

- The reaction proceeds via nucleophilic addition to the alkyne, forming bis(phosphine oxide) intermediates.

- These intermediates are then reduced using hydrosilanes such as trichlorosilane (HSiCl3) in toluene under inert atmosphere to yield the bis(diphenylphosphino)alkane.

- Purification is done by extraction and chromatography.

This method is atom-economic and allows for the preparation of various bis(diphenylphosphino)alkanes with different alkyl chain lengths. It is also adaptable for isotopically labeled compounds and unsymmetric derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Diphenylphosphine oxide + alkyne + KF + CaC2 | Double addition at 130 °C in DMSO |

| 2 | Filtration and extraction | Removal of inorganic salts |

| 3 | Reduction with HSiCl3 in toluene at 100 °C | Conversion to bis(diphenylphosphino)alkane |

| 4 | Purification by chromatography | Isolation of pure product |

Alternative Methods and Notes

- Some patents describe improved methods that avoid the use of tert-butyl chloride by adding water to convert phenyl lithium intermediates into diphenylphosphine alkane, followed by alkaline treatment and heating to complete the reaction. This method offers higher yield and lower cost, suitable for industrial scale-up.

- The choice of base in alkaline treatment can vary: sodium hydroxide, potassium hydroxide, lithium hydroxide, or sodium carbonate solutions have been used.

- Reaction temperatures typically range from ambient to 80 °C during the coupling steps.

- Purification often involves recrystallization from suitable solvents to obtain high-purity products.

Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Tosylate displacement with triphenylphosphine | (S)-(-)-1,2-propanediol di-p-tosylate, triphenylphosphine | Multistep, moderate temperature | Established, stereospecific | Multistep, moderate yield |

| Lithium-mediated phosphino lithium route | Metallic lithium, triphenylphosphine, alkyl halides | Low temperature, inert atmosphere | High yield, scalable | Requires strict conditions |

| Double addition of phosphine oxide to alkynes + reduction | Diphenylphosphine oxide, alkynes, KF, CaC2, HSiCl3 | Heating at 100-130 °C, inert atmosphere | Atom-economic, versatile | Requires specialized reagents |

| Water addition and alkaline treatment (patent method) | Metallic lithium, triphenylphosphine, water, alkaline solution | Ambient to 80 °C, nitrogen atmosphere | High yield, cost-effective | Newer method, less widespread |

Research Findings and Practical Considerations

- The lithium-mediated method and the water/alkaline treatment patent method are preferred for industrial synthesis due to higher yields and cost efficiency.

- The double addition method offers flexibility for synthesizing isotopically labeled or unsymmetric derivatives, valuable in research applications.

- Reaction monitoring by NMR and IR spectroscopy confirms the formation of diphenylphosphino intermediates and final diphenylphosphinyl products.

- Thermal stability and purity of the final product can be assessed by thermogravimetric analysis and melting point determination, ensuring suitability for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

Propane-1,2-diylbis(diphenylphosphine oxide) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: It can be reduced back to its parent phosphine compound.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride or other reducing agents can be used.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Higher oxidation state phosphine oxides.

Reduction: 1,2-bis(diphenylphosphino)propane.

Substitution: Substituted phosphine oxides with different functional groups.

Scientific Research Applications

Propane-1,2-diylbis(diphenylphosphine oxide) has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes. These complexes are valuable in catalysis and other chemical processes.

Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with metal ions.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

Mechanism of Action

The mechanism of action of propane-1,2-diylbis(diphenylphosphine oxide) involves its ability to coordinate with metal ions through its phosphorus atoms. This coordination forms stable complexes that can participate in various catalytic cycles. The compound’s ability to stabilize transition states and intermediates makes it valuable in catalysis .

Comparison with Similar Compounds

1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4)

This isomer positions the phosphine groups on the terminal carbons of propane. Key differences include:

The 1,3-isomer’s larger bite angle enhances its utility in stabilizing bulkier metal complexes, whereas the 1,2-isomer’s chirality enables enantioselectivity in pharmaceutical intermediates .

Comparison with Ethane-Backbone Analogues

1,2-Bis(diphenylphosphino)ethane (dppe, CAS 1663-45-2)

dppe replaces propane with ethane, shortening the carbon backbone:

| Property | This compound | dppe |

|---|---|---|

| Backbone Length | Propane (3 carbons) | Ethane (2 carbons) |

| Bite Angle | ~72° | ~85° |

| Metal Affinity | Prefers larger metals (e.g., Ru, Pt) | Binds smaller metals (e.g., Pd, Ni) |

dppe’s shorter backbone increases rigidity, making it ideal for cross-coupling reactions, while Prophos’s flexibility suits asymmetric transformations .

Comparison with Tridentate Ligands

Triphos ([2-(diphenylphosphino)methyl]-2-methylpropane-1,3-diylbis(diphenylphosphine))

Triphos features three phosphine groups, enabling tridentate coordination:

| Property | This compound | Triphos |

|---|---|---|

| Denticity | Bidentate | Tridentate |

| Applications | Asymmetric catalysis | Multi-metal cluster synthesis |

| Complex Stability | Moderate | High (due to chelate effect) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.